molecular formula C16H14OS B13089253 4-(3-Phenylpropanoyl)thiobenzaldehyde

4-(3-Phenylpropanoyl)thiobenzaldehyde

Cat. No.: B13089253
M. Wt: 254.3 g/mol
InChI Key: AGIRFRNYYGLLOB-UHFFFAOYSA-N
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Description

4-(3-Phenylpropanoyl)thiobenzaldehyde is an organic compound that belongs to the class of thioaldehydes Thioaldehydes are sulfur analogs of aldehydes, where the oxygen atom in the carbonyl group is replaced by a sulfur atom

Preparation Methods

The synthesis of 4-(3-Phenylpropanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of thiobenzaldehyde with 3-phenylpropanoic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final compound .

Industrial production methods for this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors and advanced purification techniques can enhance the overall efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

4-(3-Phenylpropanoyl)thiobenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce thiols.

Scientific Research Applications

4-(3-Phenylpropanoyl)thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.

    Biology: The compound has potential applications in studying biological processes involving sulfur-containing molecules. It can be used as a probe to investigate the role of sulfur in enzymatic reactions and cellular signaling pathways.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropanoyl)thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing cellular damage .

Comparison with Similar Compounds

4-(3-Phenylpropanoyl)thiobenzaldehyde can be compared with other similar compounds, such as thiobenzaldehyde and thioacetaldehyde. While all these compounds contain a sulfur atom in place of the oxygen atom in the carbonyl group, they differ in their chemical reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of both a thioaldehyde and a phenylpropanoyl group

Biological Activity

4-(3-Phenylpropanoyl)thiobenzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antioxidant properties. This article explores various studies that have investigated its biological activity, focusing on its efficacy as a tyrosinase inhibitor, antioxidant effects, and cytotoxicity in cell-based assays.

Chemical Structure and Properties

This compound is characterized by a thiobenzaldehyde functional group attached to a phenylpropanoyl moiety. This structural configuration is believed to contribute to its biological activities.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. Several studies have reported the inhibitory effects of this compound on tyrosinase activity.

  • Study Findings :
    • In one study, various analogs of thiobenzaldehyde were tested for their ability to inhibit mushroom tyrosinase. The results indicated that certain analogs exhibited potent inhibitory effects, significantly stronger than the standard inhibitor kojic acid. Specifically, some compounds showed up to 220 times more potency in the presence of l-tyrosine and l-dopa .
  • Mechanism of Action :
    • Kinetic studies using Lineweaver–Burk plots demonstrated that these compounds could competitively inhibit tyrosinase, indicating that they bind to the active site of the enzyme .
CompoundIC50 (µM)Type of Inhibition
Analog 16.2 × 10^-6Competitive
Analog 34.7 × 10^-8Competitive

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

  • Research Results :
    • In cellular assays, certain analogs exhibited strong antioxidant properties comparable to established antioxidants like Trolox. These findings suggest that compounds related to thiobenzaldehyde can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Cytotoxicity Studies

Assessing the cytotoxic effects of this compound is essential for understanding its safety profile for potential therapeutic applications.

  • Cell Viability Assays :
    • In B16F10 murine melanoma cells, several analogs were tested for cytotoxicity at varying concentrations. Notably, while some analogs did not exhibit significant cytotoxicity at concentrations ≤20 µM over 48 and 72 hours, one analog (Analog 2) demonstrated concentration-dependent cytotoxic effects even at low doses .

Properties

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

4-(3-phenylpropanoyl)thiobenzaldehyde

InChI

InChI=1S/C16H14OS/c17-16(11-8-13-4-2-1-3-5-13)15-9-6-14(12-18)7-10-15/h1-7,9-10,12H,8,11H2

InChI Key

AGIRFRNYYGLLOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

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